molecular formula C15H16N2OS B2761418 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine CAS No. 1396761-81-1

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2761418
CAS No.: 1396761-81-1
M. Wt: 272.37
InChI Key: JNEXOARXSKYJLF-UHFFFAOYSA-N
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Description

4-[4-(Thiophen-3-yl)piperidine-1-carbonyl]pyridine is a synthetic heterocyclic compound of significant interest in pharmaceutical and organic chemistry research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a piperidine ring and a pyridine moiety, linked through a carboxamide group, and further functionalized with a thiophene heterocycle . The piperidine and pyridine rings are fundamental structural components found in a vast array of bioactive molecules and approved therapeutics . The presence of the carboxamide linker is a common feature in drug design, often contributing to favorable hydrogen bonding and metabolic stability. Researchers are exploring this and similar compounds for their potential as key intermediates or scaffolds in the development of novel pharmacologically active agents . The specific spatial arrangement of its atoms makes it a valuable candidate for constructing more complex molecular architectures or for use in structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXOARXSKYJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with piperidine under controlled conditions to form the final product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine has been investigated for its pharmacological properties. Its structural characteristics suggest potential activity against various diseases, including cancer and infectious diseases.

  • Case Study: Anticancer Activity
    A study evaluated the cytotoxic effects of related pyridine derivatives on human cancer cell lines (HeLa, NCI-H460, and PC-3). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 14.62 to 61.05 µM, showcasing their potential as anticancer agents .

Biological Research

In biological contexts, this compound can serve as a probe for studying enzyme activity or as a scaffold for drug design. Its ability to interact with biological macromolecules makes it suitable for bioconjugation studies.

  • Enzyme Interaction Studies
    The compound's interaction with specific enzymes has been explored, highlighting its potential role in modulating enzyme activity related to inflammation and cancer progression .

Material Science

The structural attributes of this compound also lend themselves to applications in materials science. It can be utilized in the development of advanced materials such as polymers and nanomaterials due to its unique electronic properties.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryInvestigated for anticancer propertiesIC50 values: 14.62 - 61.05 µM against various cancer cell lines
Biological ResearchPotential probe for enzyme studiesModulates activity of enzymes related to inflammation
Material ScienceUsed in developing advanced materialsContributes to unique electronic properties in polymers

Mechanism of Action

The mechanism of action of 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Pyridine Hybrids

  • 4-(2-(4-Fluorophenyl)thiophen-3-yl)pyridine (): Replaces the piperidine-carbonyl group with a fluorophenyl-substituted thiophene. This compound exhibits an IC50 of 0.6 µM against p38αMAPK, demonstrating that thiophene-pyridine hybrids retain enzyme affinity.
  • 4-(Azulen-1-yl)-2,6-bis((E)-2-(thiophen-3-yl)vinyl)pyridine (): Features azulene and extended thiophene-vinyl substituents. This compound is used in electropolymerized sensors for heavy metal detection, highlighting the versatility of pyridine-thiophene frameworks in materials science.

Piperidine/Piperazine Derivatives

  • 4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (Compound 13, ): Incorporates a piperazine ring linked to thiophene and trifluoromethylpyridine. Its <sup>1</sup>H NMR shows deshielded pyridine protons (δ 8.41 ppm), indicating strong electron-withdrawing effects from the trifluoromethyl group.
  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (): These analogues replace the piperidine-carbonyl group with chloro and substituted phenyl groups. Melting points range from 268–287°C, with molecular weights between 466–545 g/mol.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
4-[4-(Thiophen-3-yl)piperidine-1-carbonyl]pyridine ~350 (estimated) Not reported Piperidine-carbonyl, thiophen-3-yl Synthesized
4-(2-(4-Fluorophenyl)thiophen-3-yl)pyridine 285.3 Not reported Fluorophenyl, thiophene
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-NO2-phenyl)pyridine 545 287 Chloro, nitro, substituted phenyl
Compound 13 () 437.4 Not reported Piperazine, trifluoromethylpyridine

Key Observations :

  • Electron-withdrawing groups (e.g., NO2, Cl) increase melting points and molecular weights.
  • Thiophene-containing compounds generally exhibit lower molecular weights compared to heavily substituted pyridine derivatives.

Biological Activity

The compound 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine is a heterocyclic derivative notable for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, synthesizing findings from diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the piperidine ring followed by the introduction of the thiophene moiety through various coupling reactions. The carbonyl group is then incorporated to yield the final compound. Specific synthetic routes can vary based on desired modifications and yield optimization.

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure, featuring both thiophene and piperidine components, enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of derivatives containing thiophene and piperidine structures:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : These compounds also exhibited significant potential in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Antiviral Activity

The pyridine nucleus is recognized for its antiviral properties, particularly in the context of emerging viral threats such as SARS-CoV-2. Compounds with a similar structure have shown promising results in inhibiting viral replication .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity:

  • Cytotoxicity : In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines, with mechanisms involving the disruption of cellular signaling pathways .
  • Targeted Therapy : The structural features allow for selective binding to cancer cell receptors, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were tested against a panel of bacteria and fungi.
    • Results indicated that compounds with thiophene groups significantly inhibited bacterial growth and biofilm formation.
  • Antiviral Screening :
    • Compounds were evaluated for their ability to inhibit SARS-CoV-2 in vitro.
    • Notable reductions in viral load were observed, suggesting potential as antiviral agents.
  • Anticancer Activity Assessment :
    • In a study involving FaDu hypopharyngeal tumor cells, certain derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions between piperidine derivatives and activated carbonyl precursors. For example, catalytic p-toluenesulfonic acid (PTSA) facilitates the formation of similar piperidine-carbonyl hybrids under reflux conditions in aprotic solvents . Intermediates are typically characterized using IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry for molecular ion verification .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : ¹H and ¹³C NMR are essential for confirming the connectivity of the thiophene, piperidine, and pyridine moieties. Key NMR signals include aromatic protons (δ 6.8–8.5 ppm for thiophene and pyridine) and piperidine methylene groups (δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Methodology : In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) or receptor binding studies are conducted. For instance, derivatives of 4-piperidinecarboxamide have been evaluated for cytotoxicity using MTT assays on cancer cell lines, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

  • Methodology : Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking predicts binding affinities to target proteins. Tools like SwissADME estimate Lipinski’s Rule of Five compliance, with emphasis on logP (<5) and topological polar surface area (TPSA <140 Ų) to optimize oral bioavailability .

Q. How are contradictory bioactivity data resolved across different studies?

  • Methodology : Meta-analyses of IC₅₀ or Ki values are performed to identify outliers. Factors such as assay conditions (e.g., pH, solvent DMSO concentration) and cell line variability (e.g., HEK293 vs. HeLa) are scrutinized. For example, discrepancies in thiophene-containing analogs’ cytotoxicity may arise from differences in metabolic stability across cell types .

Q. What strategies optimize regioselectivity in substitution reactions of the thiophene or pyridine rings?

  • Methodology : Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-mediated cross-coupling) ensures precise functionalization. For thiophene-3-yl derivatives, steric and electronic effects are mitigated by protecting the piperidine nitrogen during halogenation or nitration steps .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

  • Methodology : Poor crystal growth due to conformational flexibility is common. Co-crystallization with stabilizing agents (e.g., cyclodextrins) or low-temperature data collection (100 K) improves resolution. For example, piperidine ring puckering in analogs has been resolved using synchrotron radiation to enhance data quality .

Q. How are safety protocols tailored for handling reactive intermediates during synthesis?

  • Methodology : Air- and moisture-sensitive intermediates (e.g., acid chlorides) require Schlenk line techniques under inert atmospheres. Safety codes such as H290 (corrosive) and P301+P310 (emergency ingestion response) are followed, with waste neutralization protocols for acidic byproducts .

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